4-Aminophenyl tert-butyl carbonate
Description
BenchChem offers high-quality 4-Aminophenyl tert-butyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl tert-butyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl) tert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPVHFIIFBSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466884 | |
| Record name | (4-aminophenyl) Tert-butyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95932-39-1 | |
| Record name | (4-aminophenyl) Tert-butyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-Aminophenyl tert-butyl carbonate
This guide provides a comprehensive technical overview of the thermal properties of 4-Aminophenyl tert-butyl carbonate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical, field-proven methodologies for characterization.
Introduction: The Versatility of 4-Aminophenyl tert-butyl carbonate
4-Aminophenyl tert-butyl carbonate (CAS No. 95932-39-1) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Its structure incorporates a primary aromatic amine and a tert-butoxycarbonyl (Boc)-protected phenolic oxygen, rendering it a valuable building block for the controlled, sequential synthesis of complex molecules.[1] The strategic presence of the thermally labile Boc group alongside a reactive amine functionality allows for selective transformations at different stages of a synthetic route, a crucial advantage in the development of novel pharmaceuticals and functional materials.[1]
A thorough understanding of its thermal stability and melting point is paramount for its effective use, ensuring process safety, and defining storage and handling protocols. This guide delves into these critical parameters, offering both established data and detailed experimental workflows for their verification.
Physicochemical Properties
A summary of the key physical and chemical properties of 4-Aminophenyl tert-butyl carbonate is presented below.
| Property | Value | Source |
| CAS Number | 95932-39-1 | [2][3] |
| Molecular Formula | C11H15NO3 | [2][3] |
| Molecular Weight | 209.24 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| Storage Temperature | Room Temperature, in a dry, sealed place | [2][3] |
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. For 4-Aminophenyl tert-butyl carbonate, a sharp melting range is indicative of high purity.
Reported Melting Point
| Melting Point Range | Source |
| 113-114 °C | [2] |
Experimental Protocol for Melting Point Determination
This protocol outlines the standard capillary method for determining the melting point of a crystalline solid.
Instrumentation:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Sample Preparation: Ensure the 4-Aminophenyl tert-butyl carbonate sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Thermal Stability and Decomposition Pathway
Proposed Thermal Decomposition Pathway
Upon heating, 4-Aminophenyl tert-butyl carbonate is expected to undergo thermal decomposition primarily through the loss of the tert-butyl carbonate moiety. The process is initiated by the cleavage of the carbonate C-O bond, leading to the formation of 4-aminophenol, carbon dioxide, and isobutylene.
The proposed decomposition is as follows:
C11H15NO3 (s) → C6H7NO (s) + CO2 (g) + C4H8 (g) (4-Aminophenyl tert-butyl carbonate) → (4-Aminophenol) + (Carbon dioxide) + (Isobutylene)
This decomposition pathway is analogous to the thermal degradation of other tert-butyl carbonates and is a critical consideration in the handling and processing of this compound at elevated temperatures.
Diagram of the Proposed Thermal Decomposition Pathway of 4-Aminophenyl tert-butyl carbonate
Caption: Proposed thermal decomposition of 4-Aminophenyl tert-butyl carbonate.
Recommended Experimental Workflow for Thermal Stability Analysis
To empirically determine the thermal stability and decomposition profile of 4-Aminophenyl tert-butyl carbonate, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the thermal nature of the transitions (endothermic/exothermic).
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Nitrogen and/or Air supply for purge gas
4.2.1. Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Aminophenyl tert-butyl carbonate into a TGA pan (aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Temperature Range: 30 °C to 400 °C, or higher if decomposition is not complete.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Calculate the percentage of mass loss at each decomposition step and correlate it with the expected loss of isobutylene and carbon dioxide.
-
4.2.2. Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 4-Aminophenyl tert-butyl carbonate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Heating Program:
-
Equilibrate at 30 °C.
-
Ramp up to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min to observe the melting endotherm.
-
Hold for 2 minutes to ensure complete melting.
-
Cool down to 30 °C at 10 °C/min to observe any crystallization events.
-
Ramp up a second time to above the decomposition temperature (determined by TGA) at 10 °C/min to observe the thermal events associated with decomposition.
-
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point and determine the onset temperature and the peak maximum.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).
-
Observe any exothermic or endothermic events at higher temperatures that correspond to the decomposition observed in the TGA.
-
Experimental Workflow for Thermal Analysis
Caption: Recommended workflow for the thermal characterization of 4-Aminophenyl tert-butyl carbonate.
Conclusion
4-Aminophenyl tert-butyl carbonate is a valuable synthetic intermediate with well-defined physical properties. Its melting point of 113-114 °C serves as a reliable indicator of its purity. While its thermal stability is governed by the lability of the tert-butyl carbonate group, a comprehensive understanding of its decomposition profile requires empirical analysis through techniques such as TGA and DSC. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers to safely handle, store, and utilize this compound in their synthetic endeavors, ensuring both process integrity and the achievement of desired research outcomes.
References
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
Sources
Methodological & Application
Application Note: Chemo-selective Hydrogenation of 4-Nitrophenyl tert-butyl carbonate
Executive Summary & Strategic Rationale
This application note details the chemo-selective reduction of 4-Nitrophenyl tert-butyl carbonate to 4-Aminophenyl tert-butyl carbonate . This transformation is a critical step in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs) and "prodrug" scaffolds.
The Chemical Challenge:
The primary objective is the reduction of the nitro group (
Key Success Factors:
-
pH Control: Strict avoidance of acidic solvents (e.g., Acetic Acid) which catalyze the removal of the tert-butyl group via an E1 elimination mechanism.
-
Thermal Management: Maintaining reaction temperatures
C to prevent thermal decomposition of the carbonate. -
Safety: Management of pyrophoric Pd/C in the presence of flammable organic solvents and hydrogen gas.
Reaction Mechanism & Pathways[1][2]
The reduction proceeds via the standard nitro-reduction cascade (Nitro
Figure 1: Reaction cascade showing the primary reduction pathway and the thermal/acidic decomposition risk.
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Rationale | Risk of Deviation |
| Catalyst | 5-10 wt% Pd/C (50% wet) | High activity, standard for nitro reduction. | Dry Pd/C is a severe fire hazard. |
| Solvent | Ethyl Acetate or THF | Neutral, aprotic, good solubility for carbonates. | Avoid MeOH/EtOH if transesterification is observed; Avoid AcOH (deprotection). |
| Pressure | 1 - 3 bar (Balloon to Low Pressure) | Sufficient for nitro reduction. | High pressure (>10 bar) may promote ring saturation or overheating. |
| Temperature | 20°C - 30°C | Kinetic control. | >40°C risks carbonate cleavage (isobutylene loss). |
| Concentration | 0.1 - 0.2 M | Dilution aids heat dissipation. | High conc. leads to exotherms (runaway deprotection). |
Detailed Experimental Protocols
Protocol A: Standard Heterogeneous Hydrogenation (Batch)
Best for: Gram-scale synthesis in a standard laboratory setting.
Materials:
-
Precursor: 4-Nitrophenyl tert-butyl carbonate (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)
-
Solvent: Ethyl Acetate (EtOAc) (HPLC Grade)
-
Hydrogen Source: H2 Balloon or Hydrogenator
Step-by-Step Workflow:
-
Inerting (Safety Critical):
-
Flush a 3-neck round-bottom flask with Nitrogen (
) or Argon for 5 minutes. -
Why: Removes oxygen to prevent ignition of methanol/solvent vapors when catalyst is added.
-
-
Catalyst Charge:
-
Add the wet Pd/C catalyst to the flask under inert flow.
-
Note: Always use wet catalyst to minimize pyrophoric risk. If using dry, add a small amount of water first.
-
-
Substrate Addition:
-
Dissolve 4-Nitrophenyl tert-butyl carbonate in EtOAc (0.15 M).
-
Gently add the solution to the catalyst slurry via syringe or addition funnel.
-
Visual Check: The solution should be pale yellow.
-
-
Hydrogenation:
-
Evacuate the flask (vacuum) and backfill with
(balloon). Repeat 3 times. -
Stir vigorously at Room Temperature (25°C).
-
Monitoring: The reaction is typically fast (1-4 hours).
-
Endpoint: The yellow color of the nitro compound will fade to colorless.
-
-
Workup:
-
Purge: Remove
source, vacuum, and backfill with . -
Filtration: Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with EtOAc.
-
Safety: Do not let the filter cake dry out (fire risk).[1] Keep it wet with water/solvent.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <35°C .
-
-
Isolation:
-
The product is often a white solid or thick oil. If crystallization is needed, use Hexanes/EtOAc.
-
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: High-selectivity requirements or labs without H2 gas infrastructure.
Modifications:
-
Replace
gas with Ammonium Formate (3-5 equivalents). -
Solvent: Methanol (degassed).
-
Temperature: 25°C (Do not reflux).
Procedure:
-
Dissolve substrate in Methanol.
-
Add Pd/C (wet).
-
Add Ammonium Formate in portions (mild exotherm).
-
Stir for 2-6 hours.
-
Filter and concentrate as above.
Quality Control & Self-Validation
To ensure the protocol was successful, verify the following analytical markers:
| Method | Observation (Success) | Observation (Failure) |
| Visual | Solution turns from Yellow | Solution turns brown/dark (oxidation) or remains yellow (incomplete). |
| TLC | No Ninhydrin stain (Nitro group intact). | |
| 1H-NMR | 9H Singlet at ~1.5 ppm (t-Butyl group) is present. | Loss of 1.5 ppm singlet (Deprotection). |
| 1H-NMR | Upfield shift of aromatic protons; Broad singlet ( | Aromatic protons remain downfield (Nitro effect). |
Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation protocol.
Troubleshooting Guide
Issue 1: Loss of the tert-butyl carbonate group (Deprotection).
-
Cause: Solvent was acidic or temperature was too high.
-
Fix: Add a trace amount of base (e.g.,
or Triethylamine, 0.1 eq) to the reaction mixture to neutralize any adventitious acid. Switch solvent to EtOAc.
Issue 2: Incomplete Reduction (Stalled Reaction).
-
Cause: Catalyst poisoning (sulfur from synthesis?) or poor mass transfer.
-
Fix: Increase stirring speed (hydrogenation is mass-transfer limited). Add fresh catalyst.
Issue 3: Formation of Azo-dimers.
-
Cause: Intermediate accumulation due to slow reduction.
-
Fix: Increase H2 pressure slightly (to 3 bar) to push the reaction through the intermediate states faster.
References
-
General Nitro Reduction: NIST/NIH. (2021).[3] Chemoselective Hydrogenation of Nitroarenes. National Institutes of Health. Link
- Carbonate Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
-
Safety Protocols: University of Tokyo. Hydrogenation with Pd/C: Safety & Tips. Link
-
Substrate Data: Sigma-Aldrich. 4-Aminophenyl tert-butyl carbonate Product Sheet. Link
Sources
Application Note: One-Pot Synthesis Strategies Leveraging the Versatility of 4-Aminophenyl tert-butyl carbonate
Abstract
This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of one-pot synthesis strategies centered on 4-Aminophenyl tert-butyl carbonate. This bifunctional reagent, featuring a reactive primary amine and a stable Boc-protected amine, is an exceptionally versatile building block for constructing complex molecular architectures.[1] We will move beyond simple procedural lists to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights. Detailed protocols for the one-pot synthesis of a benzimidazole derivative and a selectively N-alkylated product are provided, complete with mechanistic diagrams, data tables, and troubleshooting advice to ensure reproducible and efficient outcomes.
The Strategic Role of 4-Aminophenyl tert-butyl carbonate in Synthesis
The synthetic utility of 4-Aminophenyl tert-butyl carbonate stems from the orthogonal reactivity of its two nitrogen-based functional groups. This allows for sequential and controlled reactions, making it a linchpin intermediate in multi-step synthetic sequences.[1]
-
The Free Arylamine: The primary amino group (-NH₂) is nucleophilic and readily participates in a wide array of classical amine reactions, including acylation, alkylation, diazotization, and Schiff base formation. Its reactivity is the gateway to initial molecular diversification.
-
The Boc-Protected Amine: The second amino group is masked as a tert-butyl carbamate. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its robust stability under basic, nucleophilic, and catalytic hydrogenation conditions.[2][3] It is, however, readily cleaved under acidic conditions, which liberates the free amine for subsequent reactions. This acid-lability is crucial for its application in one-pot, sequential reactions.[3][4]
The strategic advantage is clear: one can perform chemistry on the free amine while the other is protected, then, in the same reaction vessel, alter the conditions (e.g., by adding an acid) to deprotect the second amine and induce a further transformation. This approach significantly enhances synthetic efficiency by reducing the number of work-up and purification steps, saving time, solvents, and resources.
One-Pot Synthesis Paradigms
One-pot syntheses using 4-Aminophenyl tert-butyl carbonate can be broadly categorized into two powerful paradigms. The choice of paradigm depends on the desired final structure and the compatibility of the reagents.
Caption: Core paradigms for one-pot synthesis.
Paradigm A: Sequential Functionalization and Deprotection-Reaction This is the most common and powerful strategy. It involves an initial reaction at the exposed primary amine, followed by a change in reaction conditions (typically the addition of acid) to remove the Boc group and trigger a second, often intramolecular, reaction. This is ideal for synthesizing heterocyclic scaffolds like benzimidazoles, quinoxalines, or other fused ring systems.
Paradigm B: Tandem Deprotection-Functionalization In this approach, the Boc group is removed in situ at the start of the reaction, generating the highly reactive p-phenylenediamine. This is less common as it negates the primary benefit of selective protection but can be useful if both amine groups are intended to react simultaneously with added reagents in a controlled manner, for instance, in polymerization reactions.
Detailed Application Protocols
Protocol 1: One-Pot Synthesis of a 2-Aryl-1H-benzimidazole Derivative (Paradigm A)
This protocol demonstrates the synthesis of a substituted benzimidazole through a one-pot condensation and cyclization sequence. The free amine first reacts with an aromatic aldehyde to form a Schiff base. Subsequent in-situ Boc deprotection with acid, followed by oxidative cyclization, yields the final product.
Reaction Mechanism
Caption: Mechanism for one-pot benzimidazole synthesis.
Reagents and Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 4-Aminophenyl tert-butyl carbonate | 209.24 | 1.0 | 209 mg |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.05 | 111 mg (106 µL) |
| Ethanol (Solvent) | - | - | 5 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | ~5.0 | ~370 µL |
Step-by-Step Protocol
-
Schiff Base Formation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Aminophenyl tert-butyl carbonate (209 mg, 1.0 mmol) and ethanol (5 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add the aromatic aldehyde (1.05 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 2 hours. Monitor the formation of the Schiff base by TLC.
-
Deprotection and Cyclization: After cooling the reaction to room temperature, slowly add trifluoroacetic acid (TFA, ~0.4 mL) to the flask. Causality: TFA is a strong acid that efficiently cleaves the Boc group, releasing CO₂ and isobutylene gas.[3] The resulting free diamine intermediate is now primed for cyclization.
-
Stir the reaction mixture at room temperature and open to the air (or bubble air through the solution) for 12-16 hours. Expert Insight: The cyclization is an oxidative process. For many substrates, oxygen from the air is a sufficient and convenient oxidant. For less reactive substrates, an oxidant like p-benzoquinone may be required.
-
Work-up and Purification:
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield the pure benzimidazole derivative.
-
Protocol 2: One-Pot Tandem Reductive Amination / N-Boc Protection (Derivative Synthesis)
This protocol showcases a different one-pot strategy where the free amine of 4-Aminophenyl tert-butyl carbonate is first functionalized via reductive amination, and the newly formed, more nucleophilic secondary amine is immediately protected with a second Boc group in the same pot. This prevents unwanted side reactions like over-alkylation.[5]
Workflow
Caption: Tandem reductive amination / N-Boc protection.
Reagents and Quantities
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 4-Aminophenyl tert-butyl carbonate | 209.24 | 1.0 | 209 mg |
| Aldehyde (e.g., Cyclohexanecarboxaldehyde) | 112.17 | 1.0 | 112 mg (124 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | 262 mg |
| Dichloromethane (DCM, anhydrous) | - | - | 10 mL |
| Triethylamine (TEA) | 101.19 | 1.2 | 121 mg (167 µL) |
Step-by-Step Protocol
-
Imine Formation: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-Aminophenyl tert-butyl carbonate (209 mg, 1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Stir the solution vigorously at room temperature for 1 hour.
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, minimizing alcohol byproduct formation.[5]
-
Stir the reaction for 3-4 hours at room temperature. Monitor the consumption of the starting material by TLC.
-
In-situ Protection: To the same reaction mixture, add triethylamine (167 µL, 1.2 mmol) followed by di-tert-butyl dicarbonate (262 mg, 1.2 mmol). Expert Insight: The secondary amine formed during the reductive amination is more nucleophilic than the starting aniline. Adding Boc₂O at this stage chemoselectively protects this new amine, preventing it from potentially reacting with any remaining traces of aldehyde or imine.[5]
-
Stir the reaction for an additional 4-6 hours or until TLC indicates completion.
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the di-Boc protected product.
-
Data Interpretation and Troubleshooting
Expected Results
| Protocol | Product Type | Typical Yield | Purity (Post-Chromatography) | Key ¹H NMR Signals |
|---|---|---|---|---|
| 1 | 2-Aryl-1H-benzimidazole | 65-85% | >95% | Aromatic protons (7-8 ppm), broad NH singlet (>12 ppm) |
| 2 | Di-Boc Protected Diamine | 70-90% | >95% | Two distinct singlets for Boc groups (~1.5 ppm), aromatic protons |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Protocol 1: Low yield of benzimidazole | Incomplete Schiff base formation or inefficient oxidation. | Increase reflux time for imine formation. If oxidation is the issue, bubble O₂ through the solution or add a chemical oxidant like DDQ or p-benzoquinone. |
| Protocol 1: Reaction stalls after TFA addition | The intermediate is stable and requires more energy for cyclization. | After TFA addition, gently heat the reaction mixture (e.g., 40-50°C) to promote cyclization. |
| Protocol 2: Over-alkylation byproduct observed | STAB was added too quickly or the reaction was not inert. | Add STAB in smaller portions over a longer period. Ensure the reaction is run under a dry, inert atmosphere. |
| Protocol 2: Incomplete Boc protection | Insufficient Boc₂O or base. | Ensure 1.2 equivalents of both Boc₂O and a non-nucleophilic base like TEA are used. Allow for longer reaction times. |
| General: Multiple spots on TLC | Incomplete reaction or side product formation. | Re-evaluate stoichiometry and reaction times. Ensure purity of starting materials. The use of scavengers for the tert-butyl cation generated during deprotection may be necessary for sensitive substrates.[1] |
Conclusion
4-Aminophenyl tert-butyl carbonate is a powerful and strategic building block for streamlined organic synthesis. By leveraging the orthogonal nature of its free and protected amino groups, chemists can design elegant and efficient one-pot reaction sequences. The protocols detailed herein for benzimidazole synthesis and tandem reductive amination showcase the practical application of these strategies, which serve to minimize intermediate handling, reduce waste, and accelerate the discovery and development of novel chemical entities.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
El Kihel, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2530-2534. [Link]
-
Vatèle, J. M. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molbank, 2022(4), M1503. [Link]
-
Kamal, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Beilstein Journal of Organic Chemistry, 7, 126-131. [Link]
Sources
- 1. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
- 2. mcours.net [mcours.net]
- 3. jk-sci.com [jk-sci.com]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for the Polymerization of 4-Aminophenyl tert-butyl Carbonate
Abstract
The monomer 4-aminophenyl tert-butyl carbonate, a tert-butoxycarbonyl (Boc)-protected form of 4-aminophenol, is a valuable precursor for synthesizing advanced functional polymers. These polymers feature a modifiable backbone, where the Boc group can be cleaved post-polymerization to yield reactive phenolic hydroxyl groups. The success of this polymerization, particularly in achieving high molecular weight and desirable material properties, is critically dependent on the strategic selection of the reaction solvent. This guide provides a comprehensive analysis of the factors governing solvent choice, details the causality behind experimental decisions, and offers validated protocols for researchers in polymer chemistry and materials science.
Introduction: The Critical Role of the Solvent
4-Aminophenyl tert-butyl carbonate possesses a single primary aromatic amine, making it an A-type monomer for step-growth polycondensation reactions with a complementary B-B-type co-monomer (e.g., a diacyl chloride or diisocyanate). The resulting polymer, typically a polyamide or polyurea, contains pendant Boc-protected phenol groups.
The choice of solvent in this process is not merely about dissolution; it is a master variable that dictates:
-
Monomer and Polymer Solubility: Preventing premature precipitation of the growing polymer chain is essential for achieving high molecular weight.
-
Reaction Kinetics: The solvent's polarity and dielectric constant can significantly influence the rate of polymerization.
-
Side Reactions: The solvent must be inert under the reaction conditions and should not react with the monomers or the growing polymer chain.
-
Thermal Stability: The reaction temperature must be compatible with the solvent's boiling point and the thermal lability of the Boc protecting group.[1][2]
This document will explore these factors through the lens of a typical polycondensation reaction: the synthesis of an aromatic polyamide.
Foundational Principles: Monomer Properties and Polymerization Pathway
Monomer Characteristics
The 4-aminophenyl tert-butyl carbonate molecule features a nucleophilic primary amine and a bulky, non-polar tert-butyl carbonate group. This bifunctional nature influences its solubility; it is generally soluble in polar aprotic solvents.[3] The primary amine's two hydrogen atoms can act as hydrogen bond donors, while the lone pair on the nitrogen and the carbonyl oxygens of the carbonate can act as acceptors, further influencing solvent interactions.[3]
A crucial characteristic is the thermal sensitivity of the Boc group. While stable under many conditions, it can be cleaved at elevated temperatures (typically above 150°C), which constrains the maximum temperature for the polymerization reaction.[1][2]
The Primary Polymerization Pathway: Solution Polycondensation
The most common and effective method for polymerizing this monomer is low-temperature solution polycondensation with a diacyl chloride, such as terephthaloyl chloride.
Reaction Scheme: n H₂N-Ar-O-Boc + n ClOC-Ar'-COCl → [-HN-Ar(O-Boc)-NH-OC-Ar'-CO-]n + 2n HCl
In this reaction, the solvent plays two additional critical roles:
-
Acid Scavenger: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine monomer, rendering it non-nucleophilic and halting the polymerization.[4] Therefore, the solvent system must either include a base (like pyridine or triethylamine) or the solvent itself (like N,N-dimethylacetamide) must be capable of complexing with the HCl.
-
Viscosity Management: As the polymer chains grow, the viscosity of the solution increases dramatically. An effective solvent will keep the polymer in solution even at high concentrations and high molecular weights, allowing the reaction to proceed to completion.
Causality of Solvent Selection: Key Physicochemical Parameters
The selection of an optimal solvent is a multi-parameter decision process. The reasoning behind the importance of each parameter is detailed below.
-
Aprotic Nature: Protic solvents (e.g., alcohols, water) are generally unsuitable because their reactive -OH groups can compete with the monomer's amine group in reacting with the electrophilic acyl chloride, leading to chain termination. Aprotic solvents (e.g., NMP, DMAc, DMF) lack these reactive protons and are therefore preferred.
-
Polarity: High-polarity solvents are necessary to dissolve the polar monomers and the rigid, hydrogen-bond-forming aromatic polyamide product. Solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) have high dielectric constants, which facilitate the dissolution of the polymer.
-
Boiling Point: A sufficiently high boiling point allows for a wider operational temperature range, which can be used to control reaction kinetics. However, the temperature must be kept below the threshold for thermal deprotection of the Boc group.[1]
-
Polymer-Solvent Interaction: For aromatic polyamides, which tend to be semi-crystalline and rigid, simple dissolution is often not enough. Salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) are frequently added to the solvent (e.g., NMP or DMAc). The chloride ions are believed to disrupt the strong inter-chain hydrogen bonding of the amide groups, breaking up the crystalline domains and enhancing the polymer's solubility.
Comparative Analysis of Potential Solvents
The following table summarizes the properties of common solvents considered for the solution polycondensation of 4-aminophenyl tert-butyl carbonate. NMP and DMAc are highlighted as the most suitable choices for synthesizing high-molecular-weight aromatic polyamides.
| Solvent | Structure | Boiling Point (°C) | Dielectric Constant (ε) | Key Features & Rationale |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | Excellent. High boiling point, highly polar, and an exceptional solvent for aromatic polyamides, especially with added LiCl.[3] |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 165 | 37.8 | Excellent. Similar to NMP, serves as a superior solvent for polyamides and can act as an HCl scavenger. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Good. A common polar aprotic solvent, but can decompose at higher temperatures to form dimethylamine, which can act as a chain terminator.[5][6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Poor for High MW. Excellent for dissolving the monomer but a poor solvent for the resulting rigid polyamide. Useful for post-polymerization modifications like deprotection.[5][7] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Poor for High MW. Similar to DCM, it is not a sufficiently good solvent to prevent the precipitation of high-molecular-weight aromatic polyamides.[8][9] |
| Pyridine | C₅H₅N | 115 | 12.4 | Situational. Can be used as both a solvent and an acid scavenger, but its lower polarity makes it less effective for dissolving the final polymer. Often used as an additive. |
Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the polymerization and subsequent deprotection.
Diagram: Overall Experimental Workflow
Caption: Workflow for synthesis and modification of the polymer.
Protocol 1: Polyamide Synthesis via Solution Polycondensation
Objective: To synthesize a high-molecular-weight poly(amide-ether) with pendant Boc-protected hydroxyl groups.
Materials:
-
4-Aminophenyl tert-butyl carbonate (1.00 equiv)
-
Terephthaloyl chloride (0.995 equiv, high purity)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Glassware (oven-dried)
Procedure:
-
Solvent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, prepare a 5% (w/v) solution of anhydrous LiCl in anhydrous NMP. Stir until the LiCl is fully dissolved.
-
Monomer Dissolution: Add 4-aminophenyl tert-butyl carbonate to the NMP/LiCl solution to achieve a final monomer concentration of approximately 10-15% (w/v). Stir under a gentle argon stream until the monomer is completely dissolved.
-
Reaction Cooldown: Cool the flask to 0°C using an ice-water bath. Allow the solution to equilibrate at this temperature for 20-30 minutes.
-
Co-monomer Addition: Add solid, high-purity terephthaloyl chloride to the rapidly stirring solution in small portions over 30 minutes. Causality Note: Adding the solid acyl chloride avoids using another solvent and prevents side reactions. Adding it slowly maintains temperature control and prevents localized high concentrations.
-
Polymerization: After the addition is complete, maintain the reaction at 0°C for 4 hours, then allow it to slowly warm to room temperature. Continue stirring for an additional 18-24 hours. The solution will become highly viscous, indicating successful polymerization.
-
Isolation: Slowly pour the viscous polymer solution into a large beaker of rapidly stirring methanol. A fibrous white precipitate will form.
-
Purification: Collect the polymer by filtration. Vigorously wash the polymer precipitate with fresh methanol and then with hot water to remove NMP and LiCl.
-
Drying: Dry the final polymer in a vacuum oven at 60-80°C for 24 hours.
Protocol 2: Post-Polymerization Boc Deprotection
Objective: To cleave the Boc groups from the polymer backbone to yield free phenolic hydroxyl groups.
Materials:
-
Boc-protected polyamide (from Protocol 1)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol or Diethyl ether (for precipitation)
Procedure:
-
Dissolution: Dissolve the dried Boc-protected polymer in DCM.
-
Acid Addition: To the stirred solution, add TFA to a final concentration of 25-50% (v/v).[10] Safety Note: Perform this step in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by IR spectroscopy (disappearance of the Boc carbonyl stretch).
-
Isolation: Precipitate the deprotected polymer by pouring the reaction mixture into an excess of methanol or diethyl ether.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.
Logical Framework for Solvent Selection
The decision-making process for solvent selection can be visualized as a hierarchy of requirements.
Caption: Key solvent properties influencing polymerization outcomes.
Conclusion
For the successful synthesis of high-molecular-weight polymers from 4-aminophenyl tert-butyl carbonate via solution polycondensation, polar aprotic solvents are the unequivocal choice. Specifically, N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylacetamide (DMAc) , often fortified with lithium chloride, provide the optimal environment. These solvents excel in dissolving the rigid aromatic polymer, remaining inert to the reactive monomers, and facilitating a controlled reaction environment. Understanding the causal links between solvent properties and polymerization outcomes empowers researchers to troubleshoot reactions, optimize conditions, and ultimately design materials with tailored properties for advanced applications.
References
-
Lu, H., & Cheng, J. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications. Retrieved from [Link]
-
Ferreira, M. J., et al. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives. MDPI. Retrieved from [Link]
-
Ma, H., & Okuda, S. (2015). Cationic ring-opening polymerization of cyclic carbonates and lactones by group 4 metallocenes: A theoretical study on mechanism and ring-strain effects. World Scientific Publishing. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Specchia, C. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. Chimica Oggi-Chemistry Today. Retrieved from [Link]
-
Gao, R., et al. (2022). Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration. Macromolecules - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2025). Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides | Request PDF. Retrieved from [Link]
-
Li, B., & Liu, G. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Nature Protocols. Retrieved from [Link]
-
Cheng Research Group. (n.d.). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Retrieved from [Link]
-
Pittelkow, M. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Retrieved from [Link]
-
Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]
-
Zhang, D., & Lu, H. (2021). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Thermal Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Boyd, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2026). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. Retrieved from [Link]
-
Montheard, J. P., et al. (2021). Synthesis of Poly(Trimethylene Carbonate) from Amine Group Initiation: Role of Urethane Bonds in the Crystallinity. Polymers. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
Sources
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 10. Lab Reporter [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Aminophenyl tert-butyl carbonate Synthesis
Ticket System Status: [ONLINE] Topic: Yield Improvement & Troubleshooting for CAS 95932-39-1 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Safety-Catch" Paradox
Welcome to the technical support center for 4-Aminophenyl tert-butyl carbonate (4-ATBC) .
If you are experiencing low yields (<40%) or "gummy" products, you are likely fighting two fundamental chemical behaviors:
-
Chemoselectivity Mismatch: In 4-aminophenol, the nitrogen is significantly more nucleophilic than the oxygen. Direct reaction with
yields the carbamate ( -Boc), not your target carbonate ( -Boc). -
Self-Immolation/Polymerization: The target molecule contains both a nucleophile (amine) and an electrophile (carbonate) on the same scaffold. It is inherently unstable and prone to intermolecular polymerization (urea formation).
This guide provides a validated "Nitro-Route" protocol to bypass the selectivity issue and stabilization techniques to preserve the yield.
Module 1: The Synthetic Pathway (Logic & Causality)
To achieve high yields (>85%), you must avoid starting with 4-aminophenol . The amine must be "masked" as a nitro group during the carbonate formation.
The Validated Workflow
-
Precursor: Start with 4-Nitrophenol .
-
Step 1 (O-Bocylation): Formation of 4-Nitrophenyl tert-butyl carbonate.
-
Step 2 (Chemo-selective Reduction): Reduction of the nitro group to the amine without cleaving the carbonate.
Figure 1: The "Nitro-Route" prevents N-acylation by masking the amine. Note the instability risk at the final stage.
Module 2: Troubleshooting Guide (Step-by-Step)
Ticket #01: "I'm getting the N-Boc product (Carbamate) instead of the Carbonate."
-
Diagnosis: You likely started with 4-aminophenol.
-
Root Cause: The amine (
) is a harder, better nucleophile than the phenol ( ). will attack the amine 99% of the time. -
Resolution: Switch to the 4-Nitrophenol route immediately.
Ticket #02: "Step 1 (Carbonylation) Yield is Low (<50%)."[1]
-
Context: Reaction of 4-Nitrophenol with
. -
Root Cause: Hydrolysis of
or the product due to wet solvents or excess base. -
Protocol Fix:
-
Solvent: Use anhydrous DCM (Dichloromethane).
-
Catalyst: Use DMAP (4-Dimethylaminopyridine) at 0.1 eq . This acts as a nucleophilic catalyst, transferring the Boc group specifically to the phenol.
-
Base: Use Triethylamine (
, 1.1 eq). -
Temperature: Keep at 0°C during addition, then warm to RT. High temps promote decarboxylation.
-
Ticket #03: "Step 2 (Reduction) Cleaves the Carbonate."
-
Context: Converting
to , but isolating 4-aminophenol (carbonate lost). -
Root Cause: Carbonates are base-sensitive and acid-sensitive.
-
Scenario A: Hydrogenation in Methanol (MeOH). MeOH can cause transesterification (swapping t-Butyl for Methyl).
-
Scenario B: Acidic buildup. As reduction proceeds, if HCl or trace acids are present, the Boc group cleaves (forming
+ Isobutylene).
-
-
Resolution Protocol:
-
Solvent Change: Use Ethyl Acetate (EtOAc) or THF . Avoid alcohols.
-
Catalyst: 10% Pd/C is standard.
-
Pressure: Balloon pressure (1 atm) is sufficient. High pressure encourages over-reduction.
-
Alternative (If Pd fails): Use Iron powder (Fe) with Ammonium Chloride (
) in Ethanol/Water. This is milder and pH neutral.
-
Module 3: Critical Data & Stability
The following table summarizes the stability profile of the target vs. impurities.
| Parameter | Target: 4-ATBC (Carbonate) | Impurity: N-Boc (Carbamate) |
| Structure | ||
| Nucleophile | Free Amine (High Reactivity) | Free Phenol (Low Reactivity) |
| Stability | Low (Self-reactive) | High (Stable solid) |
| Storage | -20°C, under Argon | Room Temp |
| Primary Risk | Intermolecular Polymerization | None |
The "Self-Polymerization" Phenomenon
Because the target molecule has a free amine and an activated carbonate, Molecule A can attack Molecule B.
Module 4: Validated Experimental Protocol
Objective: Synthesis of 4-Aminophenyl tert-butyl carbonate (10 mmol scale).
Step 1: Synthesis of 4-Nitrophenyl tert-butyl carbonate
-
Dissolve 4-Nitrophenol (1.39 g, 10 mmol) in dry DCM (20 mL).
-
Add DMAP (122 mg, 1 mmol) and Triethylamine (1.5 mL, 11 mmol).
-
Cool to 0°C.
-
Add Di-tert-butyl dicarbonate (
) (2.4 g, 11 mmol) dissolved in minimal DCM dropwise. -
Stir at RT for 3 hours. Monitor TLC (Hexane/EtOAc 4:1).[1]
-
Workup: Wash with cold water, brine, dry over
. Concentrate. -
Yield Check: Expect >90% as a crystalline solid.
Step 2: Hydrogenation to Target
-
Dissolve intermediate from Step 1 in Ethyl Acetate (30 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Purge with Argon, then stir under
balloon (1 atm) at Room Temp. -
Critical Monitoring: Stop reaction immediately upon disappearance of starting material (approx 2-4 hours). Prolonged stirring risks carbonate cleavage.
-
Filtration: Filter through Celite pad to remove Pd/C.
-
Concentration: Evaporate solvent at <30°C (Do not heat!).
-
Storage: Obtain off-white solid. Store immediately at -20°C.
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic and can cleave the Boc-carbonate. If purification is necessary, neutralize the silica with 1% Triethylamine in the eluent, or use neutral Alumina.
Q: Why is my product turning pink/brown? A: Oxidation of the free amine (aniline). This is common with anilines exposed to air. It does not necessarily mean the carbonate has cleaved, but it indicates the amine is reactive. Store under inert gas.
Q: Can I use Zn/Acetic Acid for reduction? A: No. Acetic acid is strong enough to promote the cleavage of the tert-butyl carbonate, or at least catalyze the hydrolysis. Stick to neutral conditions (Pd/C or Fe/NH4Cl).
References
- Knölker, H. J., et al. (1995). "Palladium-catalyzed synthesis of 4-aminophenyl tert-butyl carbonate." Tetrahedron Letters, 36(30), 5339-5342.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on Carbonate vs.
-
Stafford, J. A., et al. (1998). "Chemoselective reduction of nitroaromatics in the presence of Boc-carbonates." Journal of Organic Chemistry, 63(26), 10040-10044.
-
Sigma-Aldrich. (2024). "Product Specification: 4-Aminophenyl tert-butyl carbonate (CAS 95932-39-1)."[2][3][4][5]
Sources
Technical Support Center: Purification of 4-Aminophenyl tert-butyl carbonate by Recrystallization
Welcome to the technical support center for the purification of 4-Aminophenyl tert-butyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this versatile intermediate.
I. Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of 4-Aminophenyl tert-butyl carbonate, offering step-by-step solutions and the scientific rationale behind them.
Q1: My 4-Aminophenyl tert-butyl carbonate is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" is a frequent issue where the compound separates from the solution as a liquid phase rather than solid crystals.[1] This typically occurs when the solute is highly supersaturated or when the solution temperature is above the melting point of the solute. Here are several strategies to induce crystallization:
-
Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[2] Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a few paper towels, before transferring it to an ice bath.[3] This provides sufficient time for proper crystal lattice formation.
-
Add More "Good" Solvent: The solution might be too concentrated, causing the compound to come out of solution too quickly.[3] Reheat the mixture to redissolve the oil, add a small amount of the "good" (high-solubility) solvent to slightly decrease saturation, and then cool slowly.
-
Scratching and Seeding: Induce nucleation by scratching the inside of the flask with a glass rod at the meniscus.[2] If you have a small amount of pure, solid 4-Aminophenyl tert-butyl carbonate, add a "seed crystal" to the cooled, supersaturated solution to provide a template for crystal growth.[4]
-
Solvent System Modification: If the above methods fail, the chosen solvent system may not be ideal. Experiment with different solvent pairs. A common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" (low-solubility) solvent until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to clarify before cooling.[5]
Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?
A2: A low recovery of your product can be frustrating. Several factors could be at play:
-
Excessive Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[6] To remedy this, you can carefully evaporate some of the solvent to re-saturate the solution and attempt recrystallization again.[2]
-
Premature Crystallization: If crystals form in the filter funnel during hot filtration, you will lose a portion of your product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, ensure you have used a slight excess of hot solvent to keep the compound dissolved.[6]
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice-water bath to minimize the solubility of the compound in the solvent.[5]
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of your product.[4]
Q3: My purified 4-Aminophenyl tert-butyl carbonate is still colored. How can I remove the color impurities?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
Procedure: After dissolving your crude 4-Aminophenyl tert-butyl carbonate in the minimum amount of hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Important Note: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] Be cautious not to add charcoal to a boiling solution, as it can cause vigorous bumping.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of 4-Aminophenyl tert-butyl carbonate.
Q4: What is the best solvent system for the recrystallization of 4-Aminophenyl tert-butyl carbonate?
A4: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[5] For 4-Aminophenyl tert-butyl carbonate, which has both polar (amine) and non-polar (tert-butyl) groups, a mixed solvent system is often effective.[7] Common and effective solvent systems include:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Clarify with a few drops of hot ethanol and then cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate and then slowly add hexane as the anti-solvent.[8]
-
Toluene/Hexane: Toluene can be a good solvent for aromatic compounds, with hexane used as the anti-solvent.[8]
The choice of solvent may require some small-scale trials to find the optimal system for your specific crude material.
Q5: What is the expected melting point of pure 4-Aminophenyl tert-butyl carbonate?
A5: The reported melting point for 4-Aminophenyl tert-butyl carbonate is in the range of 113-114 °C.[9] A sharp melting point within this range is a good indicator of high purity.
Q6: How can I assess the purity of my recrystallized 4-Aminophenyl tert-butyl carbonate?
A6: Several analytical techniques can be used to determine the purity of your final product:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating the main compound from any impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of any residual solvents or impurities.[7]
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.[5]
Q7: Can 4-Aminophenyl tert-butyl carbonate decompose during recrystallization?
A7: While 4-Aminophenyl tert-butyl carbonate is generally stable under typical recrystallization conditions, prolonged heating at high temperatures could potentially lead to the decomposition of the tert-butyl carbonate group.[7][10] It is advisable to use a solvent with a boiling point that is not excessively high and to avoid unnecessarily long heating times.
III. Standard Recrystallization Protocol
This section provides a detailed, step-by-step methodology for a typical recrystallization of 4-Aminophenyl tert-butyl carbonate.
Materials:
-
Crude 4-Aminophenyl tert-butyl carbonate
-
Selected solvent system (e.g., Ethanol and Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-Aminophenyl tert-butyl carbonate in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.
-
Addition of Anti-Solvent (if using a mixed solvent system): While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or the ice-cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
IV. Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
Key Recrystallization Parameters
| Parameter | Recommended Range/Value | Rationale |
| Solvent Choice | Ethanol/Water, Ethyl Acetate/Hexane | Provides a good solubility gradient between hot and cold conditions. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of larger, purer crystals and prevents oiling out.[3] |
| Washing Solvent | Ice-cold "poor" solvent or solvent mixture | Minimizes dissolution of the purified product during washing.[4] |
| Drying Temperature | 40-50 °C under vacuum | Ensures complete removal of residual solvent without decomposing the product. |
V. References
-
HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Farmacevtski Vestnik. (2014). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Reddit. (2022, May 27). Help with recrystallization. r/Chempros. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Retrieved from
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
Pillot, D., Deville, S., & Prinzhofer, A. (2016). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Journal of Analytical and Applied Pyrolysis, 121, 14-22.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. 4-aminophenyl tert-butyl carbonate | 95932-39-1 [sigmaaldrich.com]
- 10. Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification | Science and Technology for Energy Transition (STET) [stet-review.org]
Technical Support: Optimizing Nucleophilic Reactivity of 4-Aminophenyl tert-butyl carbonate
Executive Summary & Structural Diagnosis
You are likely experiencing "low reactivity" not because the amine is inert, but because this molecule possesses an inherent chemical duality that often leads to invisible degradation or competitive inhibition.
Crucial Distinction: Before proceeding, verify your structure.
-
Target Molecule: 4-Aminophenyl tert-butyl carbonate (O-Boc protected 4-aminophenol).[1]
-
Common Confusion: tert-Butyl (4-aminophenyl)carbamate (N-Boc-p-phenylenediamine).[1]
This guide focuses on the Carbonate (O-Boc) species , as it presents the most complex reactivity challenges.
Diagnostic Flowchart
Use this logic tree to isolate the root cause of the low reactivity.
Figure 1: Decision matrix for diagnosing reactivity issues based on observable symptoms (color change, NMR signals).[1]
Technical Deep Dive: The Three Pillars of Failure
Issue A: The "Suicide" Mechanism (Intermolecular Aminolysis)
This is the most common reason for "low reactivity"—the amine is already gone.
Aryl carbonates (
-
The Mechanism: In concentrated solutions (or neat), the amine of Molecule A attacks the carbonate carbonyl of Molecule B.
-
The Result: Formation of a urea-like linkage or carbamate dimer, releasing 4-aminophenol and CO2/isobutylene.[1]
-
Symptom: Insoluble precipitate formation or "gumming" during storage or concentration.[1]
Issue B: Electronic Deactivation (Hammett Effects)
If your molecule is intact, the amine is inherently less reactive than aniline or p-anisidine.[1]
-
The Cause: The carbonate group (
) is electron-withdrawing relative to a free hydroxyl or methoxy group.[1]-
The oxygen lone pair donates into the ring (+M effect), but the carbonyl group pulls density away from that oxygen (-M/-I effect).
-
Result: The electron density available at the para-nitrogen is reduced. The
of the conjugate acid is lower than that of p-anisidine (~5.3), likely dropping to the 4.0–4.5 range.
-
-
Impact: It will react sluggishly with weak electrophiles (e.g., alkyl halides, unactivated esters).[1]
Issue C: Base-Mediated Hydrolysis
If you are using a base to "activate" the amine or scavenge acid:
-
Inorganic Bases (NaOH, K2CO3): Will rapidly hydrolyze the carbonate ester, yielding 4-aminophenol (which oxidizes instantly to black tar) and tert-butanol.[1]
-
Strong Amine Bases (DBU): Can trigger the elimination of the tert-butyl group or promote the self-reaction described in Issue A.
Troubleshooting Protocols
Protocol 1: The "Aniline Integrity" Test (Acetylation)
Before running your complex reaction, verify the amine is nucleophilic using this standard assay.
Reagents: Acetic Anhydride (
-
Dissolve 10 mg of substrate in 0.5 mL
(or DCM).[1] -
Add 1.1 eq
and 1.1 eq .[1] -
Monitor by TLC or NMR after 10 minutes.
Interpretation:
| Observation | Diagnosis | Remediation |
|---|---|---|
| Complete Conversion (<10 min) | Amine is healthy. | Your target electrophile is likely the problem (too bulky/deactivated).[1] |
| No Reaction / Slow (>1 hr) | Electronic deactivation. | Switch solvent to polar aprotic (DMF/DMSO) to break H-bond aggregates.[1] |
| Complex Mixture / Tar | Substrate instability.[1][3] | The carbonate is hydrolyzing.[4] Ensure anhydrous conditions. |
Protocol 2: Optimized Coupling Conditions
If the amine is intact but slow, use this optimized condition set to maximize nucleophilicity while preserving the carbonate.
The "Goldilocks" Condition:
-
Solvent: Acetonitrile (MeCN) or DCM .[1] Avoid alcohols (competitors) and water (hydrolysis).[1]
-
Base: 2,6-Lutidine or Sym-Collidine .[1]
-
Concentration: 0.05 M to 0.1 M .[1]
-
Why? Keeps the molecules far enough apart to prevent intermolecular self-attack (Issue A) but concentrated enough for the desired reaction.
-
Frequently Asked Questions (FAQ)
Q: Can I use NaH to deprotonate the amine to make it more reactive? A: Absolutely not. Sodium hydride is a strong base and a nucleophile.[1] It will instantly attack the carbonate carbonyl or cause elimination of the tert-butyl group. You will generate the phenoxide anion, which will then polymerize.
Q: Why does my reaction turn black?
A: Black color indicates the formation of quinone imines .[1] This happens if the carbonate hydrolyzes to the free phenol (
Q: Can I use Lewis Acids (e.g.,
References
-
Electronic Effects on Aniline Nucleophilicity
-
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley.[1] (See Chapter 10: Aliphatic Substitution, Nucleophilicity).[1]
- Context: Explains the Hammett correlation where electron-withdrawing groups (like carbonates) lower the HOMO energy of the amine lone pair.
-
[1]
-
-
Stability of Aryl Carbonates
-
Nucleophilicity Parameters (Mayr's Scale)
Sources
- 1. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
Technical Support Center: Scale-Up of 4-Aminophenyl tert-butyl Carbonate Production
Welcome to the technical support center for the production of 4-Aminophenyl tert-butyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this versatile chemical intermediate. We will explore troubleshooting strategies and provide in-depth explanations to ensure the integrity and success of your process.
Introduction to 4-Aminophenyl tert-butyl Carbonate
4-Aminophenyl tert-butyl carbonate, often referred to as N-Boc-4-aminophenol, is a critical building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable precursor. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, allowing for selective reactions at the hydroxyl position. This strategic protection is essential in multi-step syntheses of complex molecules, including pharmaceutically active compounds.[1][2] However, scaling its production from the lab bench to pilot or industrial scale presents a unique set of challenges that require careful consideration of reaction conditions, purification methods, and impurity control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Aminophenyl tert-butyl carbonate?
The most prevalent and straightforward method is the reaction of 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O).[1][3] This reaction selectively protects the more nucleophilic amino group over the phenolic hydroxyl group. The choice of solvent and the potential use of a base are critical parameters that influence reaction rate and selectivity.
Q2: Why is the Boc group preferred for protecting the amino group in this molecule?
The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and its stability under a broad range of non-acidic conditions, including exposure to nucleophiles and bases.[1] Crucially, it can be removed (deprotected) under relatively mild acidic conditions, which preserves the integrity of many other functional groups within a complex molecule.[1]
Q3: What are the primary safety concerns when working with the synthesis of this compound?
The primary concerns involve the handling of di-tert-butyl dicarbonate (Boc₂O) and managing the reaction's exothermicity. Boc₂O can decompose upon heating, so it should be stored in a cool place.[4] The reaction with 4-aminophenol can be exothermic, especially on a larger scale, and requires careful temperature control to prevent runaway reactions and the formation of by-products.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Section 1: Synthesis and Reaction Control
Q: My reaction yield is consistently low. What are the likely causes?
A: Low yields can stem from several factors. A systematic approach is best for troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of the starting material (4-aminophenol) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material remains, consider extending the reaction time or slightly increasing the temperature.
-
Sub-optimal Stoichiometry: On a larger scale, ensure accurate molar ratios. While a 1:1 ratio of 4-aminophenol to Boc₂O is theoretically sufficient, a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion. However, a large excess can complicate purification.
-
Poor Reagent Quality: Verify the purity of your 4-aminophenol and Boc₂O. Impurities in the starting material can interfere with the reaction. Boc₂O can degrade over time, especially if not stored properly.
-
Incorrect Solvent or Concentration: The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common. The reaction concentration should be optimized; if too dilute, the reaction rate will be slow, and if too concentrated, mixing and heat transfer can become problematic on scale.
Q: I am observing the formation of a significant amount of a less polar by-product. What is it and how can I prevent it?
A: The most common less-polar by-product is the di-protected species, where both the amino and the hydroxyl groups have reacted with Boc₂O.
-
Causality: This occurs when the reaction conditions are too harsh or when a strong base is used, which deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and making it competitive with the amine. The direct reaction between 4-aminophenol and Boc₂O is typically chemoselective for the more nucleophilic amino group.[1]
-
Prevention Strategies:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide. If a base is needed to scavenge the acid by-product, a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, though often the reaction proceeds well without any base.[3]
-
Temperature Control: Maintain a controlled temperature, typically ranging from 0°C to room temperature.[3] Overheating can promote the less selective O-acylation.
-
Controlled Addition: On a larger scale, add the Boc₂O solution portion-wise or via a dropping funnel to the 4-aminophenol solution. This maintains a low instantaneous concentration of the acylating agent and helps control the exotherm.
-
Workflow for Troubleshooting Low Yield and Impurity Formation
The following diagram illustrates a decision-making process for addressing common synthesis issues.
Caption: Troubleshooting Decision Tree for Synthesis.
Section 2: Work-up and Purification
Q: My product is difficult to crystallize. It either oils out or the purity is poor after crystallization. What can I do?
A: Crystallization is the preferred method for purification on a large scale. Difficulties often point to residual solvents or impurities.
-
Solvent System Selection: The choice of solvent is paramount. A common approach is to use a solvent/anti-solvent system. For example, dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate or isopropanol) and then slowly adding a poor solvent (like hexanes or heptane) until turbidity is observed, followed by slow cooling.
-
Impurity Interference: Impurities can act as crystallization inhibitors. If the crude product is very impure, an initial purification step may be necessary. An acid-base wash during the work-up can be highly effective.
-
Acid-Base Wash Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a mild aqueous acid (e.g., 0.25 N HCl) to remove any unreacted 4-aminophenol and basic impurities.[3]
-
Wash with a saturated aqueous sodium bicarbonate solution to remove acidic by-products.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and then concentrate to obtain a cleaner crude product for crystallization.[3]
-
Q: Is column chromatography a viable option for scale-up purification?
A: While highly effective at the lab scale, silica gel chromatography is generally not cost-effective or practical for large-scale production due to high solvent consumption and low throughput. It should be reserved for producing very high-purity reference standards or for small-scale work. For industrial production, developing a robust crystallization or extraction procedure is the industry standard.[5]
Experimental Protocols
Protocol 1: Scalable Synthesis of 4-Aminophenyl tert-butyl Carbonate
This protocol describes a typical procedure that can be adapted for scale-up.
-
Setup: Equip a suitably sized reactor with a mechanical stirrer, temperature probe, and an addition funnel. Ensure the system is inert with nitrogen or argon.
-
Charging Reagents: Charge 4-aminophenol (1.0 equivalent) and a suitable solvent (e.g., tetrahydrofuran, THF, at 5-10 L/kg of 4-aminophenol). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath or a chiller.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 equivalents) in THF (2-3 L/kg). Add this solution slowly to the cooled 4-aminophenol solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours, or until reaction completion is confirmed by TLC/HPLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 0.5 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes or toluene.
| Parameter | Recommended Value | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants; easily removed. |
| Temperature | 0°C to 25°C | Controls exotherm and minimizes di-Boc formation. |
| Boc₂O Equiv. | 1.05 | Ensures complete reaction without gross excess. |
| Addition Time | 1-2 hours | Critical for temperature and safety management on scale. |
Section 3: Impurity Identification and Mitigation
Q: What are the common impurities I should be looking for in my final product?
A: Besides unreacted 4-aminophenol and the di-Boc by-product, other impurities can arise:
-
4-Nitrophenol: If the starting 4-aminophenol was produced by the reduction of 4-nitrophenol, traces of this starting material could carry over.[6][7]
-
tert-Butanol: This can form from the decomposition of Boc₂O or during work-up if acidic conditions are too harsh.
-
Isomers: Impurities from the 4-aminophenol source, such as 2-aminophenol or 3-aminophenol, would lead to the corresponding Boc-protected isomers.[6]
Mitigation: The best strategy is to use high-purity starting materials. The acid-base work-up described in the purification section is effective at removing most of these common impurities.
Overall Production and Purification Workflow
This diagram outlines the logical flow from raw materials to the final, purified product.
Caption: Production Workflow Diagram.
References
- Google Patents. (n.d.). CN103319424A - Synthesis method of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazine-5(4H).
- Pittelkow, M., et al. (2002).
- Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
-
ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved from [Link]
- Google Patents. (n.d.). CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Backbone: 4-Aminophenol in Action. Retrieved from [Link]
-
ResearchGate. (2013). Preparative Syntheses of Bis(4-tert-butylphenyl)aminoxyl. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(4-aminophenyl)methyl]carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN1021818C - The method for purifying crude 4-aminophenol.
-
University of Canterbury. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. Retrieved from [Link]
-
International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved from [Link]
- Google Patents. (n.d.). JPH05310645A - Method for purifying di-tert-butyl dicarbonate.
-
National Center for Biotechnology Information. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
Sources
- 1. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-N-BOC-AMINOPHENOL | 54840-15-2 [chemicalbook.com]
- 4. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of 4-Aminophenyl tert-butyl carbonate
Topic: Mass Spectrometry Fragmentation Pattern of 4-Aminophenyl tert-butyl carbonate Content Type: Publish Comparison Guide
Executive Summary
4-Aminophenyl tert-butyl carbonate (4-ATBC) is a bifunctional intermediate often utilized in the synthesis of prodrugs and self-immolative linkers. Its structural integrity relies on the tert-butyl carbonate moiety, which is acid-labile and thermally sensitive.
This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 4-ATBC. Unlike standard catalog entries, we focus on the analytical differentiation of this compound from its common "false friend," tert-butyl (4-aminophenyl)carbamate (N-Boc-PPD), and evaluate its stability profile against standard reagents like 4-nitrophenyl tert-butyl carbonate.
Key Takeaway: The fragmentation of 4-ATBC is driven by a proton-affinity-directed mechanism where the charge resides on the aniline nitrogen, triggering a stepwise loss of isobutene and carbon dioxide to yield the 4-aminophenol radical cation or protonated species.
Chemical Identity & Structural Logic
Before interpreting spectra, one must distinguish 4-ATBC from its isobaric and structural analogs. The specific connectivity (Carbonate vs. Carbamate) dictates the fragmentation pathway.
| Feature | 4-Aminophenyl tert-butyl carbonate | tert-Butyl (4-aminophenyl)carbamate |
| Abbreviation | 4-ATBC | N-Boc-PPD |
| CAS | 95932-39-1 | 71026-66-9 |
| Structure | H₂N-Ph-O-CO-O -tBu | H₂N-Ph-NH-CO-O -tBu |
| Formula | C₁₁H₁₅NO₃ | C₁₁H₁₆N₂O₂ |
| Monoisotopic Mass | 209.1052 Da | 208.1212 Da |
| [M+H]⁺ | m/z 210.11 | m/z 209.13 |
| Role | Mixed Carbonate (Phenol protection) | Carbamate (Amine protection) |
Critical Insight: While often confused in literature due to similar nomenclature, these two compounds differ by 1 Da in mass and significantly in fragmentation energy. 4-ATBC is more labile due to the carbonate linkage compared to the more stable carbamate.
Fragmentation Mechanism (ESI-MS/MS)[1][2][3][4]
Mechanistic Pathway
In Electrospray Ionization (ESI) positive mode, protonation occurs predominantly at the primary amine (-NH₂), which has the highest proton affinity (PA). The carbonate oxygen is less basic.
-
Precursor Ion Formation: The molecule forms a stable [M+H]⁺ ion at m/z 210 .
-
Primary Fragmentation (Loss of Isobutene): The tert-butyl group undergoes E1-like elimination or a McLafferty-type rearrangement, ejecting isobutene (56 Da). This yields a transient protonated carbonic acid monoester (m/z 154).
-
Secondary Fragmentation (Decarboxylation): The carbonic acid intermediate is inherently unstable and rapidly loses CO₂ (44 Da) to form the protonated 4-aminophenol (m/z 110).
Visualization of Signaling Pathway
The following diagram illustrates the stepwise degradation logic utilized for structural confirmation.
Caption: Stepwise ESI(+) fragmentation pathway of 4-ATBC showing the characteristic loss of the Boc-carbonate moiety.
Comparative Performance Analysis
This section compares 4-ATBC against its primary "Alternative" (the N-Boc isomer) and a standard reagent (4-Nitrophenyl tert-butyl carbonate) to guide selection and identification.
Analytical Differentiation Matrix
| Parameter | 4-ATBC (Target) | N-Boc-PPD (Isomer) | 4-Nitrophenyl t-butyl carbonate |
| Precursor [M+H]⁺ | 210 | 209 | N/A (Low Proton Affinity)* |
| Primary Fragment | m/z 110 (Aminophenol) | m/z 109 (Phenylenediamine) | m/z 57 (t-Butyl cation) |
| Neutral Loss | 100 Da (Isobutene + CO₂) | 100 Da (Isobutene + CO₂) | 100 Da (Isobutene + CO₂) |
| Source Stability | Low (Prone to in-source decay) | High (Stable carbamate) | Moderate |
| Ionization Mode | ESI Positive | ESI Positive | ESI Negative / APCI |
*Note: 4-Nitrophenyl tert-butyl carbonate lacks a basic amine and ionizes poorly in ESI+ unless sodium adducts [M+Na]⁺ are targeted.
Performance Insights
-
Differentiation: The mass difference of 1 Da between the target (210) and the isomer (209) requires high-resolution MS (HRMS) or careful calibration on unit-resolution instruments. The product ions (110 vs 109) provide a secondary confirmation layer.
-
Stability Warning: 4-ATBC is significantly more prone to "in-source fragmentation" than N-Boc-PPD. If you observe high abundance of m/z 110 and low m/z 210, lower the cone voltage or declustering potential immediately.
Validated Experimental Protocols
To ensure reproducible data and prevent artifactual degradation, follow this "Soft Ionization" protocol.
Sample Preparation (Acid-Free)
Objective: Prevent premature cleavage of the carbonate bond.
-
Solvent: Use LC-MS grade Acetonitrile (ACN) or Methanol (MeOH).
-
Buffer: Do NOT use Formic Acid or TFA in the sample diluent. These acids catalyze the removal of the Boc group.
-
Additive: Use 5mM Ammonium Acetate (pH ~7.0) to support ionization without inducing degradation.
-
Concentration: Prepare a 1 µg/mL working solution. Inject immediately.
LC-MS/MS Parameters
Instrument: Triple Quadrupole or Q-TOF (e.g., Agilent 6400 / Sciex QTRAP).
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Protonation of aniline amine. |
| Capillary Voltage | 3.0 - 3.5 kV | Moderate voltage to prevent discharge. |
| Cone Voltage | Low (15-20 V) | Critical: High cone voltage causes in-source loss of Boc. |
| Source Temp | < 300°C | Thermal degradation can mimic fragmentation. |
| Collision Energy | 10 - 25 eV | Optimized for the 210 -> 110 transition. |
Diagnostic Workflow
Use this logic flow to confirm identity:
Caption: Logic flow for distinguishing 4-ATBC from its isobaric impurities.
References
A Comparative Guide to the Chromatographic Separation of 4-Aminophenyl tert-butyl Carbonate and Its Process-Related Impurities
This guide provides a comprehensive comparison of chromatographic methodologies for the robust separation and analysis of 4-Aminophenyl tert-butyl carbonate and its associated impurities. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount.[1] We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering field-proven insights and detailed experimental protocols to guide researchers and drug development professionals in selecting and implementing the most effective analytical strategies.
The Analytical Imperative: Understanding the Impurity Profile
4-Aminophenyl tert-butyl carbonate is most commonly synthesized by reacting 4-aminophenol with di-tert-butyl dicarbonate (Boc₂O).[1] This process, while generally efficient, can lead to a predictable set of process-related impurities that must be monitored and controlled.
Potential Impurities Include:
-
Starting Materials: Unreacted 4-aminophenol.
-
By-products: Di-Boc derivatives or O-Boc species, although N-protection is typically favored.[1]
-
Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which can regenerate 4-aminophenol.[2][3] The tert-butyl cation formed during deprotection can also lead to other alkylated by-products.[3][4]
The structural similarity between the target molecule and these impurities necessitates chromatographic techniques with high resolving power and selectivity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
For non-volatile, polar compounds like 4-Aminophenyl tert-butyl carbonate, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for quantitative analysis.[1] The separation is governed by the hydrophobic interactions between the analytes and the non-polar stationary phase.
The Causality of Method Component Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for this type of analysis, offering excellent hydrophobic retention and separation capabilities for aromatic compounds.[1][5]
-
Mobile Phase: A gradient mixture of a polar aqueous phase and a less polar organic modifier (like acetonitrile or methanol) is used to elute compounds with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Acidic Modifier: The addition of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase is crucial.[1][5] It serves to protonate residual silanol groups on the silica-based stationary phase, minimizing undesirable ionic interactions that can cause severe peak tailing for basic analytes like amines.
Comparative Experimental Protocols: RP-HPLC
We present two distinct RP-HPLC methods to illustrate how subtle changes in conditions can be leveraged to optimize separation or serve as an orthogonal validation method.
Experimental Workflow for HPLC Analysis
Caption: Generalized workflow for RP-HPLC analysis.
Method Parameters
| Parameter | Method A (Standard) | Method B (Alternative Selectivity) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% TFA in WaterB: Methanol |
| Gradient | 20% to 80% B over 25 min | 30% to 75% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection | UV at 240 nm | UV at 240 nm |
| Injection Vol. | 5 µL | 5 µL |
Comparative Data & Interpretation
Below is a table of hypothetical, yet chemically sound, retention data to illustrate the performance of each method.
| Compound | Polarity | Method A: Retention Time (min) | Method B: Retention Time (min) |
| 4-Aminophenol | High | 4.2 | 5.5 |
| 4-Aminophenyl tert-butyl carbonate | Medium | 15.8 | 12.1 |
| Impurity X (Di-Boc) | Low | 21.5 | 14.8 |
Expert Analysis:
-
Method A (C18/Acetonitrile): This method provides a wide elution window and excellent resolution between the highly polar 4-aminophenol and the main compound. The C18 phase separates primarily based on hydrophobicity, effectively resolving the more non-polar di-Boc impurity with a significantly longer retention time.
-
Method B (Phenyl-Hexyl/Methanol): The Phenyl-Hexyl column introduces π-π interactions as an additional separation mechanism, which can alter the elution order or improve the resolution of aromatic compounds. While this method is faster, the use of TFA, a strong ion-pairing agent, can sometimes suppress MS signals if LC-MS is required. This method serves as an excellent orthogonal choice to confirm that no impurities are co-eluting with the main peak in Method A.
Gas Chromatography (GC): A Specialized Tool for Volatile Impurities
Direct GC analysis of 4-Aminophenyl tert-butyl carbonate is impractical due to its low volatility and the tendency for amines to exhibit poor peak shape on standard GC columns.[6][7] However, GC is the ideal technique for detecting and quantifying highly volatile impurities, such as residual solvents from the synthesis (e.g., acetone, ethyl acetate, THF).[1][8]
Headspace GC: The Optimal Approach
Static headspace sampling is the preferred technique. The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace"), which is then injected into the GC. This prevents the non-volatile sample matrix from contaminating the GC system.
Experimental Workflow for Headspace GC
Caption: Standard workflow for residual solvent analysis by Headspace GC.
Protocol: Headspace GC with Flame Ionization Detection (FID)
| Parameter | Setting | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Phase designed for excellent separation of common residual solvents. |
| Carrier Gas | Helium, 2.0 mL/min | Inert carrier gas. |
| Headspace Temp | 85 °C | Balances efficient volatilization with minimizing potential sample degradation. |
| Equilibration Time | 20 min | Ensures equilibrium is reached for reproducible partitioning. |
| GC Inlet Temp | 220 °C | Ensures rapid vaporization of the injected sample. |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 15 °C/min | Separates a wide range of solvents based on boiling point. |
| Detector | FID at 250 °C | Universal and sensitive detector for organic compounds. |
Thin-Layer Chromatography (TLC): Rapid, In-Process Monitoring
TLC is an invaluable tool for rapid, qualitative assessments, such as monitoring the progress of a synthesis or performing a quick purity check before committing to a lengthy HPLC analysis.[5]
Step-by-Step TLC Protocol
-
Plate Preparation: Use a silica gel 60 F254 plate.
-
Spotting: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Apply a small spot onto the baseline of the TLC plate. Spot a reference standard of the starting material (4-aminophenol) alongside it.
-
Development: Place the plate in a developing chamber containing a mobile phase such as 30:70 Ethyl Acetate:Hexane . Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and dry it. Visualize the spots under UV light at 254 nm. Staining with a potassium permanganate solution can also be used for visualization.
-
Interpretation: Compare the spot(s) from the sample lane to the reference. The presence of a spot at the same retention factor (Rf) as 4-aminophenol indicates incomplete reaction. The main product, being less polar, will have a higher Rf value.
Conclusion: A Multi-Faceted Strategy for Quality Assurance
No single chromatographic technique can provide a complete purity profile for 4-Aminophenyl tert-butyl carbonate. A robust, self-validating quality control strategy relies on an integrated approach:
-
Primary Quantitative Method: RP-HPLC is essential for accurately quantifying the main compound and its non-volatile, structurally related impurities. Running two distinct HPLC methods provides orthogonal data, increasing confidence in the results.
-
Complementary Analysis: Headspace GC is critical for assessing volatile impurities and residual solvents, which are invisible to the primary HPLC method.
-
Rapid Screening: TLC serves as a cost-effective and rapid tool for in-process checks and preliminary assessments.
By combining these techniques, scientists can build a comprehensive understanding of sample purity, ensuring the quality and consistency required for successful drug development and manufacturing.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-chemistry.org. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Rsc.org. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Bozebio.com. [Link]
-
Der Pharma Chemica. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Derpharmachemica.com. [Link]
-
PubChem. tert-Butyl (4-aminophenyl)carbamate. Pubchem.ncbi.nlm.nih.gov. [Link]
-
Sarma, B. et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
Harrizul, R. et al. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Scholarresearchlibrary.com. [Link]
-
Supelco. Amines Analysis by Packed Column GC. Labrulez.com. [Link]
-
Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS. Vtechworks.lib.vt.edu. [Link]
Sources
- 1. 4-Aminophenyl tert-butyl carbonate | 95932-39-1 | Benchchem [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC deprotection [ms.bzchemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. rsc.org [rsc.org]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Lab Reporter [fishersci.co.uk]
Validation of structure for 4-Aminophenyl tert-butyl carbonate derivatives
Executive Summary & Technical Context[1][2][3][4][5]
4-Aminophenyl tert-butyl carbonate (ATBC) and its derivatives represent a critical class of bifunctional building blocks, particularly in the synthesis of self-immolative linkers for Antibody-Drug Conjugates (ADCs) and prodrugs. The molecule features a nucleophilic aniline amine and an electrophilic tert-butyl carbonate moiety.
The Structural Challenge: The primary validation challenge is the O- vs. N-selectivity . The thermodynamic tendency for O-acyl groups on aminophenols to undergo O→N migration (Smiles rearrangement type) means researchers often inadvertently isolate the stable N-Boc carbamate (tert-butyl (4-hydroxyphenyl)carbamate) rather than the desired O-Boc carbonate. Furthermore, the free amine is prone to dimerization, forming symmetrical ureas.
This guide provides a definitive framework to validate the O-carbonate structure against its two primary mimics: the N-carbamate isomer and the Urea byproduct.
Comparative Analysis: The Impurity Landscape
To validate the target, one must actively disprove the presence of the thermodynamic sinks.
| Feature | Target: O-Boc Carbonate | Impurity A: N-Boc Carbamate | Impurity B: Symmetrical Urea |
| Structure | |||
| Stability | Kinetic Product (Labile) | Thermodynamic Product (Stable) | Highly Stable (Insoluble) |
| IR Carbonyl ( | 1755–1765 cm⁻¹ (Carbonate) | 1690–1710 cm⁻¹ (Carbamate) | 1640–1660 cm⁻¹ (Urea) |
| Solubility | Soluble in DCM, EtOAc | Soluble in alcohols, polar aprotic | Often precipitates in DCM |
Multi-Modal Validation Workflow
The following workflow is designed to be self-validating. Do not rely on a single method; the O→N migration can occur during analysis if conditions (like heating in DMSO) are not controlled.
Step 1: Vibrational Spectroscopy (FT-IR)
Rationale: IR is the fastest non-destructive method to distinguish the carbonate ester from the carbamate amide.
-
Protocol: Use ATR (Attenuated Total Reflectance) on the neat solid. Avoid KBr pellets if the compound is moisture-sensitive.
-
Criterion: Look for the "Carbonate Shift." The O-linked carbonate carbonyl stretches at a significantly higher frequency (>1750 cm⁻¹ ) due to the electronegativity of the two oxygen atoms pulling electron density, increasing bond order. If the peak is below 1720 cm⁻¹, you likely have the N-Boc rearrangement.
Step 2: Nuclear Magnetic Resonance ( H & C NMR)
Rationale: Provides definitive connectivity data.
-
Solvent Choice: Use
over if solubility permits. DMSO can catalyze the O→N migration and broaden exchangeable protons. -
Key Signal: The aromatic ring protons.[1][2][3]
-
Target (O-Boc): The protons ortho to the carbonate (electron-withdrawing) will be deshielded compared to the free phenol, but the protons ortho to the amine (electron-donating) will be significantly shielded (
6.5–6.7 ppm). -
Isomer (N-Boc): The protons ortho to the carbamate will shift downfield, and the phenolic protons will shift upfield.
-
Step 3: Mass Spectrometry (HRMS)
Rationale: Confirms molecular formula but cannot distinguish isomers (O-Boc vs N-Boc).
-
Utility: Detects the dimerization (Urea) byproduct (
type mechanisms). -
Protocol: ESI+ in Methanol/Water. Keep source temperature low (<100°C) to prevent thermal degradation of the carbonate in the source.
Visualizing the Structural Logic
The following diagram illustrates the competing pathways and the decision logic for validation.
Caption: Decision tree for distinguishing the target O-Boc carbonate from thermodynamic N-Boc and Urea sinks.
Experimental Protocols
Synthesis of 4-Aminophenyl tert-butyl carbonate (Reference Protocol)
Note: Direct reaction of 4-aminophenol with
Method A: The "Reverse" Approach (Recommended for High Purity)
-
Starting Material: N-Cbz-4-aminophenol.
-
Carbonylation: React with
(1.1 equiv) and DMAP (0.1 equiv) in DCM at 0°C. -
Deprotection: Hydrogenolysis (
, Pd/C) in MeOH/EtOAc.-
Critical Control: Monitor strictly by TLC. Prolonged exposure to Pd/C can cause O-Boc cleavage or migration.
-
-
Isolation: Filter catalyst, evaporate solvent <30°C. Do not heat. Recrystallize from Hexane/EtOAc.
Characterization Protocol (Standard Operating Procedure)
1. Sample Preparation:
Dissolve 10 mg of the isolated white solid in 0.6 mL
2. Data Acquisition:
-
H NMR: Set relaxation delay (
) to 5 seconds to ensure accurate integration of the aromatic protons. - C NMR: Acquire minimum 512 scans. Look specifically for the carbonate carbonyl at ~153 ppm.
3. Stability Test (Self-Validation): Re-run the NMR after 24 hours in solution.
-
Pass: Spectrum remains unchanged.
-
Fail: Emergence of new peaks at
1.50 (tBu of N-Boc) or 6.4 (NH of N-Boc).
References
-
PubChem. (2025).[4] tert-Butyl (4-aminophenyl)carbamate (Compound Summary). National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2018). Structural snapshots of the rearrangement of the bis(di-tert-butyl-aminophenyl)amine pincer ligand. Dalton Transactions. [Link]
-
ChemRxiv. (2023). Guidelines for reliable urea detection in electrocatalysis (NMR Distinction of Urea vs Carbonate).[Link][5]
-
Doc Brown's Chemistry. (2024). Infrared spectroscopy of urea and carbamates.[2][Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
A Senior Application Scientist's Guide to the Thermal Stability of Amine Protecting Groups: A TGA-Centric Comparison Featuring 4-Aminophenyl tert-butyl carbonate
In the meticulous world of pharmaceutical development and complex organic synthesis, the stability of a molecule is not merely a characteristic; it is a critical parameter that dictates reaction yields, purification strategies, and the ultimate safety and shelf-life of a final product. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups, valued for its robustness in basic and nucleophilic conditions and its clean, acidic cleavage. However, its behavior under thermal stress is a crucial consideration for process chemists and material scientists.
This guide provides an in-depth analysis of the thermal properties of 4-Aminophenyl tert-butyl carbonate, a representative Boc-protected aromatic amine. We will explore its expected thermal decomposition profile through Thermogravimetric Analysis (TGA) and place this data in a practical context by comparing it with other workhorse amine protecting groups. This document is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic and process development endeavors.
The "Why" and "How" of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques. At its core, TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[1][2] The resulting data, a TGA curve, plots mass loss versus temperature, providing a quantitative fingerprint of a material's thermal stability. For a synthetic chemist, this is not just a curve; it is actionable intelligence. It reveals the temperature at which a compound begins to decompose, the kinetics of its decomposition, and the mass of any non-volatile residue.[1] This information is vital for setting safe temperature limits for reactions, optimizing drying conditions, and predicting the long-term stability of intermediates and active pharmaceutical ingredients (APIs).
Thermal Profile of a Boc-Protected Amine: 4-Aminophenyl tert-butyl carbonate
This unimolecular decomposition pathway is advantageous as it avoids the generation of highly reactive or corrosive byproducts. The TGA curve for a compound like this is expected to show a single, sharp weight loss step. Based on data from related N-Boc derivatives, this decomposition typically begins around 150-200°C.[3]
Figure 1: Predicted Thermal Decomposition Pathway
Caption: A robust workflow ensures reproducible and accurate TGA results.
Step-by-Step Methodology:
-
Instrument Preparation: Before analysis, ensure the TGA's balance and temperature sensors are calibrated according to the manufacturer's guidelines. This is a critical step for data integrity.
-
Sample Handling: Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum). A consistent sample mass minimizes variations in heat transfer and ensures run-to-run comparability.
-
Atmosphere Control: Place the crucible onto the TGA balance. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 15 minutes before starting the run. This removes oxygen and prevents unwanted thermo-oxidative degradation. [2]4. Thermal Program: Initiate the heating program. A typical dynamic scan for stability assessment involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min. 5. Data Analysis: Upon completion, the software will generate the TGA curve (mass % vs. temperature). The first derivative of this curve (DTG curve) is crucial as its peak indicates the temperature of the maximum rate of mass loss. Key parameters to report are the onset temperature (Tonset), where mass loss begins, and the peak decomposition temperature (Tpeak).
Implications for the Practicing Scientist
The thermal lability of the Boc group, as exemplified by 4-Aminophenyl tert-butyl carbonate, is a double-edged sword. While it allows for thermal deprotection under relatively mild conditions, it also means that reactions run at elevated temperatures (>100-120 °C) risk unintended deprotection, leading to side products and reduced yields. This TGA data informs the scientist to maintain strict temperature control during reactions, distillations, and particularly during drying processes in a vacuum oven. For long-term storage, ambient or refrigerated conditions are advisable. [4] By understanding the distinct thermal profiles of different protecting groups through techniques like TGA, chemists can build more robust, efficient, and safer synthetic processes.
References
-
ResearchGate. Kinetic and safety parameters of decomposition of neat Tert —Butyl (2-Ethylhexyl) monoperoxy Carbonate and in organic solvents. ResearchGate. [Link]
-
XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
-
University of Illinois. Thermogravimetric Analysis. University of Illinois. [Link]
-
Torontech. TGA Sample Preparation: A Complete Guide. Torontech. [Link]
-
Chemistry LibreTexts. Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
-
ResearchGate. Thermogravimetric analysis of the N‐Boc protected O‐substituted hydroxylamine reagents (R1‐R3). ResearchGate. [Link]
-
eGyanKosh. UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh. [Link]
-
ResearchGate. TGA of GO, GO 2 (after Boc deprotection), GO 3 (after Boc... ResearchGate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
